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molecular formula C11H12O4 B2547776 Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate CAS No. 261767-10-6

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Cat. No. B2547776
M. Wt: 208.213
InChI Key: BAWCYPPHRYLPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06492374B2

Procedure details

To a suspension of lithium aluminum hydride (7.0 g, 0.18 mmol) in dry diethyl ether (100 mL) was added a solution of ethyl 1,4-benzodioxan-5-carboxylate (35 g, 0.17 mmol) in diethyl ether (100 mL). After boiling under reflux for 2 h, the reaction mixture was cooled to 0° C. and carefully treated with water (35 mL) and 4N aqueous sodium hydroxide (35 mL). The resulting mixture was filtered and dried (Na2SO4). Evaporation of the solvents afforded 25 g (88%) crystalline title compound: mp 51-53° C.; 1H NMR (CDCl3) δ 2.50 (s, 1H), 4.20-4.3 (m, 4H), 4.60 (s, 2H), 6.75-6.90 (m, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]1[C:12]2[CH:13]=[CH:14][CH:15]=[C:16]([C:17](OCC)=[O:18])[C:11]=2[O:10][CH2:9][CH2:8]1.O.[OH-].[Na+]>C(OCC)C>[OH:18][CH2:17][C:16]1[C:11]2[O:10][CH2:9][CH2:8][O:7][C:12]=2[CH:13]=[CH:14][CH:15]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
O1CCOC2=C1C=CC=C2C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
O
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=CC=2OCCOC21
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88496.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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